5-(5-fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a fluoropyridine moiety attached to a triazole ring with a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine moiety can be synthesized through various methods, including the reaction of 2,3,5-trichloropyridine with potassium fluoride in dimethylformamide (DMF) at elevated temperatures.
Construction of the Triazole Ring: The triazole ring can be formed by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.
Coupling of Fluoropyridine and Triazole: The final step involves coupling the fluoropyridine moiety with the triazole ring under suitable conditions, such as using a base like potassium carbonate in a polar solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Cyclization: The triazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used for oxidizing the thiol group.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Cyclization: Cyclization reactions may require catalysts or specific reaction conditions such as elevated temperatures.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Complex Heterocycles: Formed from cyclization reactions.
Wissenschaftliche Forschungsanwendungen
5-(5-fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for designing new drugs with potential therapeutic effects.
Agrochemicals: It can be incorporated into the design of new pesticides or herbicides due to its unique chemical properties.
Materials Science: The compound can be used in the synthesis of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(5-fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-5-fluoropyridine: A fluorinated pyridine derivative with similar chemical properties.
5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol: A triazole-thiol compound without the fluorine substitution.
Uniqueness
5-(5-fluoropyridin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a fluoropyridine moiety and a triazole-thiol structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1566241-02-8 |
---|---|
Molekularformel |
C7H5FN4S |
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
5-(5-fluoropyridin-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C7H5FN4S/c8-4-1-2-5(9-3-4)6-10-7(13)12-11-6/h1-3H,(H2,10,11,12,13) |
InChI-Schlüssel |
JSCCLYOQSBNHFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1F)C2=NC(=S)NN2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.